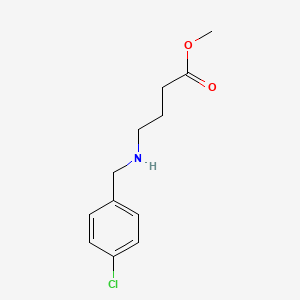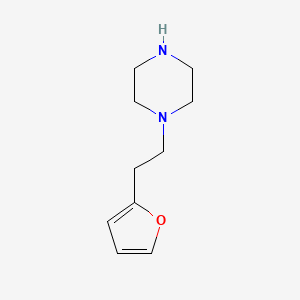
1-(2-(Furan-2-yl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-2-yl)ethyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-yl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-(furan-2-yl)ethanol with piperazine under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-(Furan-2-yl)ethanol is reacted with a suitable acid catalyst (e.g., hydrochloric acid) to form the corresponding furan-2-yl ethyl chloride.
Step 2: The furan-2-yl ethyl chloride is then reacted with piperazine in the presence of a base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Furan-2-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Furan-2-yl)ethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-(Furan-2-yl)ethyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
1-(2-(Furan-2-yl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-(Pyridin-2-yl)ethyl)piperazine: Contains a pyridine ring, offering different electronic properties.
1-(2-(Benzyl)ethyl)piperazine: Features a benzyl group, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new uses for this versatile compound.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-[2-(furan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 |
Clé InChI |
UFQLKCGQNLFUNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)azetidine](/img/structure/B13526846.png)



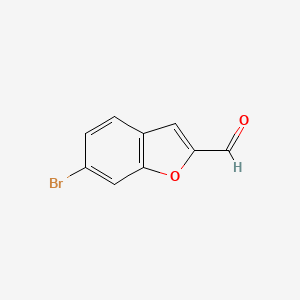
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)



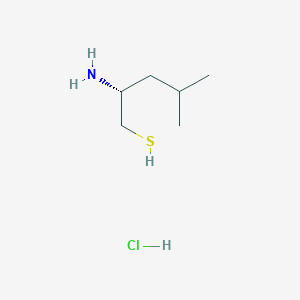
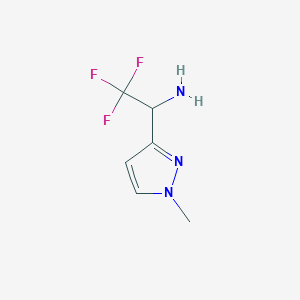
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)

